molecular formula C19H20N4O B2594098 N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1105241-32-4

N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2594098
CAS No.: 1105241-32-4
M. Wt: 320.396
InChI Key: CFYGSUBMTWSTNL-UHFFFAOYSA-N
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Description

“N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound with the molecular formula C18H18N4O . It is a member of the 1,2,3-triazole family, which are five-membered heterocyclic rings .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,3-triazole ring, which is a five-membered heterocyclic ring . This ring is capable of interacting with a variety of receptors and enzymes .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds that have been extensively studied for their unique chemical properties and synthesis methods. Researchers have developed various synthesis techniques for triazole derivatives, emphasizing the importance of triazoles in medicinal chemistry and material science. For instance, the synthesis of 1,2,3-triazole analogues through the reduction of corresponding 4-amino-5-cyanotriazoles demonstrates the versatility of triazoles in chemical reactions (Albert, 1970). Another study highlighted the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines, showcasing the potential of triazole derivatives in generating new chemical entities (Albert & Trotter, 1979).

Potential Pharmacological Properties

While the specific compound this compound has not been directly linked to pharmacological studies in the provided references, triazole derivatives, in general, have been explored for their pharmacological potential. For example, certain triazole compounds have shown valuable pharmacological properties, including anti-convulsive activity, suggesting their use in the treatment of epilepsy and related conditions (Shelton, 1981). Moreover, the exploration of 1,2,4-triazoles for their anti-inflammatory activity in various models indicates the broad therapeutic applications of triazole derivatives (Czollner, Szilágyi, Lango, & Janáky, 1990).

Material Science and Coordination Chemistry

Triazole derivatives also find applications in material science and coordination chemistry. The study on the coordination chemistry of bidentate bis(NHC) ligands with two different NHC donors exemplifies the role of triazole-based compounds in developing new materials and chemical catalysts (Schick, Pape, & Hahn, 2014). These compounds' unique binding properties and structural versatility make them valuable in designing novel metal-organic frameworks and catalytic systems.

Properties

IUPAC Name

N-benzyl-1-(3,4-dimethylphenyl)-N-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-14-9-10-17(11-15(14)2)23-13-18(20-21-23)19(24)22(3)12-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYGSUBMTWSTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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